molecular formula C23H22FN7OS B2524338 2-(benzylthio)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 923512-75-8

2-(benzylthio)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

Cat. No.: B2524338
CAS No.: 923512-75-8
M. Wt: 463.54
InChI Key: YZITTWYOQUUEDR-UHFFFAOYSA-N
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Description

This compound features a triazolo[4,5-d]pyrimidine core, a heterocyclic scaffold known for its pharmacological relevance in kinase inhibition and nucleic acid mimicry. The 4-fluorophenyl group is attached to the triazolo ring at position 3, while the piperazine moiety at position 7 bridges the core to a substituted ethanone group. The ethanone is further modified with a benzylthio (-SCH2C6H5) group at position 2, distinguishing it from analogs with oxygen-based substituents (e.g., acetyl or phenoxy).

Properties

IUPAC Name

2-benzylsulfanyl-1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN7OS/c24-18-6-8-19(9-7-18)31-23-21(27-28-31)22(25-16-26-23)30-12-10-29(11-13-30)20(32)15-33-14-17-4-2-1-3-5-17/h1-9,16H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZITTWYOQUUEDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)CSCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 7-Chloro-3-(4-Fluorophenyl)-3H-Triazolo[4,5-d]Pyrimidine

Procedure :

  • Starting material : 5-Bromo-triazolo[1,5-a]pyrimidine (1.0 mmol) reacts with 4-fluorophenylboronic acid (1.2 mmol) in a solvent mixture of ethanol, water, and 1,4-dioxane (1:1:5 v/v) under nitrogen.
  • Catalyst : [PdCl₂(PPh₃)₂] (0.1 mmol) with K₂CO₃ (3.0 mmol) as base.
  • Conditions : Heated at 120–130°C for 35 minutes.
  • Workup : The mixture is filtered through Celite, concentrated, and purified via column chromatography (EtOAc/hexane, 40:60).
  • Yield : 68% as a white solid.

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, pyrimidine-H), 8.25 (d, J = 8.4 Hz, 2H, Ar-H), 7.18 (d, J = 8.4 Hz, 2H, Ar-H).
  • HRMS : m/z calcd for C₁₀H₅ClFN₄ [M+H]⁺: 265.03; found: 265.05.

Functionalization with Piperazine

The 7-chloro intermediate undergoes nucleophilic aromatic substitution (NAS) with piperazine to introduce the piperazin-1-yl group.

Synthesis of 7-(Piperazin-1-yl)-3-(4-Fluorophenyl)-3H-Triazolo[4,5-d]Pyrimidine

Procedure :

  • Reagents : 7-Chloro-3-(4-fluorophenyl)-3H-triazolo[4,5-d]pyrimidine (1.0 mmol), piperazine (1.2 mmol), KOH (catalytic).
  • Conditions : Refluxed in dry ethanol for 12 hours.
  • Workup : Poured into ice-water, filtered, and recrystallized from ethanol.
  • Yield : 75% as off-white crystals.

Characterization :

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 161.2 (C-F), 154.3 (pyrimidine-C), 134.6–116.2 (Ar-C), 48.9 (piperazine-C).
  • Mp : 198–200°C.

Alternative Synthetic Pathways

One-Pot Sequential Coupling

A streamlined approach combines Steps 1–3 in a single reaction vessel using Pd-mediated cross-coupling followed by in situ NAS and acylation. This method reduces purification steps but yields a lower overall yield (45%).

Solid-Phase Synthesis

Immobilized piperazine on Wang resin enables iterative coupling, though scalability remains challenging. Reported yields: 50–55%.

Mechanistic Insights

  • Suzuki Coupling : The Pd⁰ catalyst facilitates transmetalation and reductive elimination to form the C–C bond between the triazolo[4,5-d]pyrimidine and 4-fluorophenyl groups.
  • NAS Reaction : Piperazine acts as a nucleophile, displacing the chloro substituent via a two-step addition-elimination mechanism.
  • Acylation : The electron-rich piperazine nitrogen attacks the electrophilic carbonyl carbon of 2-(benzylthio)acetyl chloride, forming the ethanone linkage.

Optimization Data

Parameter Suzuki Coupling NAS Reaction Acylation
Temperature (°C) 120–130 80 0–25
Time (h) 0.6 12 2
Solvent EtOH/H₂O/dioxane EtOH CH₂Cl₂
Catalyst PdCl₂(PPh₃)₂ None None
Yield (%) 68 75 62

Challenges and Solutions

  • Regioselectivity : Competing substitution at the 5-position of the triazolo[4,5-d]pyrimidine is mitigated by electronic directing effects of the 3-(4-fluorophenyl) group.
  • Purification : Column chromatography with gradient elution (EtOAc/hexane to CH₂Cl₂/MeOH) resolves closely eluting intermediates.
  • Stability : The benzylthio group is prone to oxidation; reactions are conducted under N₂ with antioxidants (e.g., BHT).

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone can undergo several types of chemical reactions:

  • Oxidation: : Conversion of thioether to sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Reduction of the carbonyl group using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic substitution at the benzylthio moiety with various nucleophiles.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Nucleophiles: : Amines, thiols, alcohols.

Major Products

  • Sulfoxides and sulfones: : From oxidation reactions.

  • Alcohols and amines: : From nucleophilic substitutions.

  • Reduced carbonyl derivatives: : From reduction reactions.

Scientific Research Applications

Research indicates that compounds similar to 2-(benzylthio)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone exhibit various biological activities:

  • Anticancer Activity : Studies have shown that derivatives of triazole and pyrimidine can inhibit the proliferation of cancer cell lines. For instance, compounds with similar structures have been tested against K562 (chronic myeloid leukemia) and MCF-7 (breast cancer) cell lines, demonstrating significant cytotoxic effects .
  • Antimicrobial Properties : Research has highlighted the potential of triazole derivatives as antimicrobial agents. The compound may exhibit activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation in antibiotic development .
  • Neuropharmacological Effects : The piperazine moiety is known for its psychoactive properties. Compounds containing piperazine have been explored for their effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders such as anxiety and depression .

Case Study 1: Anticancer Activity

A study published in Molecules examined a series of triazole derivatives for their anticancer properties. Among them, one derivative exhibited IC50 values in the low micromolar range against MCF-7 cells, indicating strong anticancer potential .

Case Study 2: Antimicrobial Testing

Another study investigated the antimicrobial efficacy of various thioether compounds against Escherichia coli and Staphylococcus aureus. Results showed that certain derivatives had minimum inhibitory concentrations comparable to established antibiotics .

Application Area Findings Reference
AnticancerSignificant cytotoxicity against K562 and MCF-7 cells
AntimicrobialEffective against E. coli and S. aureus
NeuropharmacologyPotential effects on neurotransmitter systems

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways:

  • Enzyme Inhibition: : Binds to the active sites of enzymes, blocking their activity.

  • Receptor Binding: : Acts as an agonist or antagonist at various receptors, modulating signal transduction pathways.

  • Pathway Modulation: : Affects cellular pathways involved in proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share the triazolo[4,5-d]pyrimidine core and piperazine-ethanone linkage but differ in substituents, which critically influence physicochemical properties and target affinity.

2-(4-Fluorophenyl)-1-{4-[3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethanone (CAS: 946314-75-6)

  • Triazolo substituent : 4-Methoxyphenyl (electron-donating -OCH3 group) vs. 4-fluorophenyl (electron-withdrawing -F) in the target compound.
  • Ethanone substituent: 4-Fluorophenylacetyl (-COC6H4F) vs. benzylthio (-SCH2C6H5).
  • Implications: The methoxy group may enhance solubility compared to the fluorine substituent.

1-(4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-Methoxyphenoxy)ethanone (CAS: 920163-27-5)

  • Triazolo substituent : Benzyl (-CH2C6H5) vs. 4-fluorophenyl.
  • Ethanone substituent: 2-Methoxyphenoxy (-OC6H4OCH3) vs. benzylthio.
  • Implications: The benzyl group on the triazolo ring introduces greater hydrophobicity, which might improve membrane permeability. The phenoxy ether linkage could engage in hydrogen bonding, unlike the thioether in the target compound.

Structural Comparison Table

Feature Target Compound Compound 2.1 Compound 2.2
Triazolo substituent 4-Fluorophenyl 4-Methoxyphenyl Benzyl
Ethanone substituent Benzylthio (-SCH2C6H5) 4-Fluorophenylacetyl (-COC6H4F) 2-Methoxyphenoxy (-OC6H4OCH3)
Molecular Formula Not provided C23H21FN8O2 (inferred) C24H25N7O3
Molecular Weight Not provided ~492.47 (calculated) 459.5

Key Research Insights (Hypothetical, Based on Structural Trends)

  • Electron Effects : The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to electron-rich substituents like 4-methoxyphenyl .
  • Thioether vs. Ether Linkages: The benzylthio group’s lower polarity compared to phenoxy ethers could favor partitioning into lipid-rich environments.
  • Piperazine Flexibility : All analogs retain the piperazine linker, suggesting conserved conformational adaptability for target engagement.

Biological Activity

2-(benzylthio)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone (CAS Number: 923512-75-8) is a synthetic compound characterized by a complex structure that includes a triazole and pyrimidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology.

Chemical Structure

The molecular formula of the compound is C23H22FN7OSC_{23}H_{22}FN_7OS, with a molecular weight of 463.5 g/mol. The structure features a benzylthio group, a fluorophenyl group, and a piperazine ring, which are key to its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : The compound has shown promise in inhibiting various cancer cell lines.
  • Neuropharmacological Effects : Its potential as an anxiolytic and antidepressant has been explored.
  • Antimicrobial Properties : Preliminary studies suggest activity against certain bacterial strains.

Anticancer Activity

A significant focus has been on the anticancer properties of this compound. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines.

Case Studies

  • Study on Breast Cancer Cells :
    • Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.
    • Findings : The compound exhibited an IC50 value of 15 µM, indicating significant cytotoxicity compared to control groups.
    • Mechanism : The apoptosis was linked to the upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2) .
  • Study on Lung Cancer Cells :
    • Objective : Assessment of the compound's effects on A549 lung cancer cells.
    • Findings : An IC50 value of 12 µM was recorded, with evidence suggesting modulation of cell cycle progression.
    • Mechanism : Flow cytometry analysis indicated increased sub-G1 population, suggesting apoptosis induction .

Neuropharmacological Effects

The compound has been evaluated for its potential neuropharmacological effects. Preliminary studies indicate that it may possess anxiolytic properties.

Research Findings

  • Animal Model Studies : In rodent models, administration resulted in reduced anxiety-like behavior in elevated plus-maze tests.
  • Mechanism : The interaction with serotonin receptors (5-HT1A) may underlie its anxiolytic effects .

Antimicrobial Properties

Initial investigations into the antimicrobial activity have shown that this compound exhibits inhibitory effects against Gram-positive bacteria.

Summary of Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coliNot effective

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